

# In-depth Technical Guide: 5-Methoxypyridazin-3(2H)-one and its Analogs

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5-Methoxypyridazin-3(2H)-one

Cat. No.: B039551

[Get Quote](#)

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the chemical compound **5-Methoxypyridazin-3(2H)-one**. Following a comprehensive search of chemical databases and scientific literature, it has been determined that a specific, registered CAS (Chemical Abstracts Service) number for **5-Methoxypyridazin-3(2H)-one** is not publicly available. The absence of a unique CAS identifier significantly limits the retrieval of detailed experimental protocols, quantitative data, and established biological pathways directly associated with this specific molecule.

This document aims to provide valuable context by summarizing available information on closely related and well-characterized pyridazinone derivatives. These analogs share the core pyridazinone scaffold and may offer insights into the potential properties and activities of **5-Methoxypyridazin-3(2H)-one**.

## Part 1: The Target Compound - 5-Methoxypyridazin-3(2H)-one

A definitive CAS number for **5-Methoxypyridazin-3(2H)-one** could not be identified. Consequently, no specific experimental data, quantitative analysis, or established signaling pathways can be provided for this exact compound. The chemical structure is presented below based on its IUPAC name.

Chemical Structure:

## 5-Methoxypyridazin-3(2H)-one

[Click to download full resolution via product page](#)

Caption: Proposed structure of **5-Methoxypyridazin-3(2H)-one**.

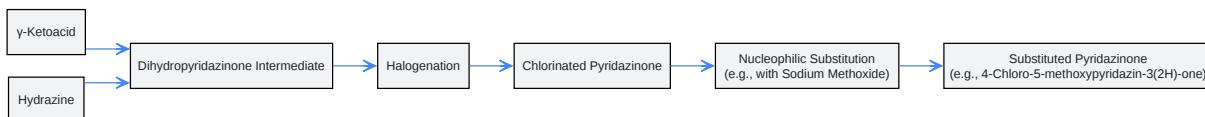
## Part 2: Characterized Analogs of 5-Methoxypyridazin-3(2H)-one

To facilitate research in this area, this section details the properties and available data for structurally similar pyridazinone compounds.

### 4-Chloro-5-methoxypyridazin-3(2H)-one

This compound is a chlorinated analog of the target molecule.

Table 1: Physicochemical Properties of 4-Chloro-**5-methoxypyridazin-3(2H)-one**


| Property          | Value                                                         | Source              |
|-------------------|---------------------------------------------------------------|---------------------|
| CAS Number        | 63910-43-0                                                    | <a href="#">[1]</a> |
| Molecular Formula | C <sub>5</sub> H <sub>5</sub> CIN <sub>2</sub> O <sub>2</sub> |                     |
| Molecular Weight  | 160.56 g/mol                                                  |                     |
| Appearance        | White to off-white powder                                     |                     |
| Melting Point     | 185-189 °C                                                    |                     |

#### Experimental Protocols:

Detailed experimental protocols for the synthesis and reactions of 4-Chloro-5-methoxypyridazin-3(2H)-one are often proprietary to chemical suppliers and are not extensively published in public literature. However, general synthetic routes for chloropyridazinones can be found in organic chemistry literature.

#### Logical Relationship: Synthesis of Pyridazinone Core

The synthesis of the pyridazinone ring system often involves the condensation of a  $\gamma$ -ketoacid with hydrazine, followed by functional group interconversions to introduce substituents like the methoxy and chloro groups.



[Click to download full resolution via product page](#)

Caption: Generalized synthetic pathway for substituted pyridazinones.

## 5-Methylpyridazin-3(2H)-one

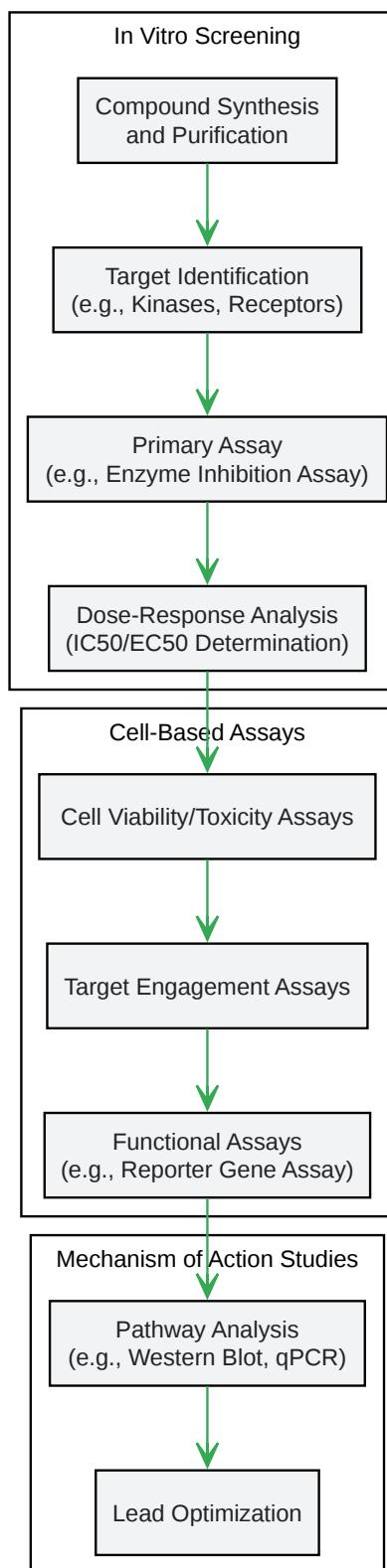

This analog features a methyl group instead of a methoxy group at the 5-position.

Table 2: Physicochemical Properties of 5-Methylpyridazin-3(2H)-one

| Property          | Value                                          | Source |
|-------------------|------------------------------------------------|--------|
| CAS Number        | 54709-94-3                                     |        |
| Molecular Formula | C <sub>5</sub> H <sub>6</sub> N <sub>2</sub> O |        |
| Molecular Weight  | 110.11 g/mol                                   |        |
| Appearance        | Light yellow to yellow<br>crystalline powder   |        |
| Melting Point     | 125-129 °C                                     |        |

#### Experimental Workflow: Biological Screening

While specific signaling pathways for this compound are not detailed, a general workflow for screening the biological activity of such a compound is outlined below.

[Click to download full resolution via product page](#)

Caption: General workflow for assessing the biological activity of a novel compound.

## Conclusion

While a detailed technical guide for **5-Methoxypyridazin-3(2H)-one** cannot be provided due to the lack of a specific CAS number and associated public data, this document offers a starting point for researchers by providing information on closely related, well-documented analogs. The data and generalized workflows presented for 4-Chloro-**5-methoxypyridazin-3(2H)-one** and 5-Methylpyridazin-3(2H)-one can serve as a valuable reference for designing synthetic strategies and experimental plans for novel pyridazinone derivatives. Further research is warranted to isolate, characterize, and determine the biological and chemical properties of **5-Methoxypyridazin-3(2H)-one**.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 5-(4-methoxyphenyl)-3(2H)-Pyridazinone [chembk.com]
- To cite this document: BenchChem. [In-depth Technical Guide: 5-Methoxypyridazin-3(2H)-one and its Analogs]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b039551#5-methoxypyridazin-3-2h-one-cas-number-and-structure>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)